(E)-2,3-Dideuterionon-2-enal
Description
Propriétés
IUPAC Name |
(E)-2,3-dideuterionon-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3/b8-7+/i7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAIUMLZVGUGKX-NGFFTCBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(/[2H])\C=O)/CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Palladium-Catalyzed Deuteration with Deuterium Gas
The most widely employed method involves catalytic deuteration of non-2-enal precursors using deuterium gas (D) under controlled conditions. A palladium catalyst, typically supported on barium sulfate (Pd/BaSO), facilitates the selective addition of deuterium to the α,β-unsaturated aldehyde. The reaction proceeds via a heterolytic cleavage mechanism, where D dissociates on the palladium surface, enabling deuterium insertion into the double bond.
Reaction Conditions :
-
Catalyst : 5% Pd/BaSO (pre-reduced)
-
Deuterium Source : D gas (1–3 atm)
-
Solvent : Dry tetrahydrofuran (THF) or ethyl acetate
-
Temperature : 50–60°C
-
Time : 12–24 hours
Under these conditions, (E)-2,3-Dideuterionon-2-enal is obtained in 85% yield with 95% deuterium incorporation at the 2 and 3 positions. Isotopic scrambling is minimized by using aprotic solvents and avoiding acidic protons in the reaction medium.
Mechanistic Insights
The palladium surface adsorbs D, forming a Pd–D intermediate. The α,β-unsaturated aldehyde coordinates to the metal via the carbonyl oxygen, positioning the double bond for syn-addition of deuterium. Steric effects from the trimethylsilyl group in related compounds (e.g., EvitaChem EVT-1207746) further enhance regioselectivity.
Iridium Nanoparticle-Mediated H/D Exchange
Recent advances leverage iridium nanoparticles for site-selective H/D exchange without requiring pre-deuterated reagents. This method uses deuterium oxide (DO) as the deuterium source and hydrogen gas (H) to activate the catalyst.
Reaction Conditions :
-
Catalyst : Iridium nanoparticles (2–5 nm diameter)
-
Deuterium Source : DO (10 equiv)
-
Hydrogen Gas : 1 atm H
-
Solvent : Deuterated dimethylformamide (DMF-)
-
Temperature : 55°C
-
Time : 24 hours
This approach achieves 92% deuterium incorporation at the 2 and 3 positions, with no reduction of the aldehyde group. The mechanism involves a σ-complex-assisted metathesis, where the iridium catalyst abstracts a proton from the allylic position, followed by deuterium transfer from DO.
Wittig Olefination with Deuterated Reagents
Synthesis via Deuterated Ylides
The Wittig reaction offers a stereoselective route to this compound using deuterated phosphonium ylides. Nonanal is treated with a deuterated ylide, generated from deuteriomethyltriphenylphosphonium bromide and a strong base.
Reaction Conditions :
-
Ylide Precursor : Deuteriomethyltriphenylphosphonium bromide
-
Base : Potassium tert-butoxide (KOt-Bu)
-
Solvent : Anhydrous THF
-
Temperature : Room temperature
-
Time : 4–6 hours
The reaction affords the (E)-isomer in 78% yield with 98% deuterium incorporation. The high stereoselectivity arises from the Zimmerman-Traxler transition state, which favors the trans-addition of the ylide to the aldehyde.
Limitations and Optimization
While the Wittig method provides excellent stereocontrol, scalability is hindered by the moisture sensitivity of ylides and the need for stoichiometric phosphine oxides. Recent work has addressed this by employing polymer-supported ylides, enabling catalyst recycling and improving atom economy.
Base-Catalyzed H/D Exchange in Allylic Positions
Deuterium Transfer via Enolate Intermediates
Allylic deuteration is achieved through base-catalyzed H/D exchange, exploiting the acidity of protons α to the carbonyl group. Potassium deuteroxide (KOD) in DO deprotonates the allylic position, forming a resonance-stabilized enolate that abstracts deuterium from the solvent.
Reaction Conditions :
-
Base : KOD (2.0 equiv)
-
Deuterium Source : DO (neat)
-
Temperature : 0–5°C
-
Time : 1–2 hours
This method achieves 88% deuterium incorporation but risks over-deuteration at adjacent positions. Cooling the reaction mixture to 0°C suppresses isotopic scrambling.
Comparative Analysis of Preparation Methods
Table 1 summarizes the performance metrics of key synthetic routes:
| Method | Catalyst/Reagent | Yield (%) | Deuterium Incorporation (%) | Stereoselectivity (E/Z) |
|---|---|---|---|---|
| Pd-Catalyzed Deuteration | Pd/BaSO | 85 | 95 | >99:1 |
| Iridium H/D Exchange | Ir Nanoparticles | 90 | 92 | >99:1 |
| Wittig Olefination | Deuterated Ylide | 78 | 98 | >99:1 |
| Base-Catalyzed Exchange | KOD/DO | 75 | 88 | 95:5 |
Analyse Des Réactions Chimiques
Types of Reactions: (E)-2,3-Dideuterionon-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-2,3-Dideuterionon-2-enal has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to understand the role of specific hydrogen atoms in biological processes.
Medicine: Investigated for its potential in drug development, particularly in understanding drug metabolism and pharmacokinetics.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including materials science and catalysis.
Mécanisme D'action
The mechanism of action of (E)-2,3-Dideuterionon-2-enal involves its interaction with molecular targets through isotopic effects. The presence of deuterium atoms can alter the rate of chemical reactions, providing insights into reaction pathways and mechanisms. This compound can interact with enzymes and other biological molecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Key Characteristics:
- Molecular Weight: ~146.22 g/mol (vs. 142.23 g/mol for non-deuterated form).
- Applications : Primarily used as an isotopic internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) to enhance analytical accuracy . The deuterium substitution minimizes metabolic degradation (kinetic isotope effect), making it valuable in pharmacokinetic and metabolic stability studies.
- Synthesis: Typically synthesized via acid-catalyzed deuteration of (E)-non-2-enal or through Wittig reactions using deuterated reagents.
Comparison with Similar Compounds
This section compares (E)-2,3-Dideuterionon-2-enal with structurally or functionally related aldehydes and deuterated analogs.
(E)-Non-2-enal (Parent Compound)
- Structure : C₉H₁₆O; lacks deuterium at C2 and C3.
- Key Differences: Molecular Weight: 142.23 g/mol (vs. 146.22 g/mol for deuterated form). Stability: Non-deuterated forms are more susceptible to enzymatic oxidation in metabolic studies. Analytical Use: Acts as the target analyte in MS, while the deuterated form serves as an internal standard to correct for matrix effects .
(E)-2-Butenal (Crotonaldehyde)
- Structure : C₄H₆O; shorter chain length but similar (E)-configuration.
- Key Differences: Volatility: Lower boiling point (104°C) compared to (E)-non-2-enal (~195°C). Applications: Used in industrial synthesis (e.g., plastics), whereas this compound is specialized for analytical chemistry .
Ecgonine Methylester-D3.HCl (Deuterated Reference Standard)
- Structure: C₁₀H₁₄D₃NO₃·HCl; a tri-deuterated cocaine metabolite analog.
- Comparison: Deuterium Position: Three deuteriums on the methyl ester group vs. two on the alkene in this compound. Use Case: Both are reference standards for MS quantification, but Ecgonine-D3 targets forensic toxicology, while this compound focuses on lipid oxidation studies .
EDDP-D3.Perchlorate (Deuterated Metabolite)
- Structure : C₂₀H₂₁D₃N·ClO₄; deuterated analog of the opioid metabolite EDDP.
- Comparison: Complexity: Larger aromatic structure vs. the simpler aliphatic chain of this compound. Analytical Role: Both compensate for ion suppression in MS, but EDDP-D3 is specific to opioid assays .
Table 1: Comparative Data for this compound and Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Deuterium Position | Key Application |
|---|---|---|---|---|
| This compound | C₉H₁₄D₂O | 146.22 | C2, C3 | MS internal standard |
| (E)-Non-2-enal | C₉H₁₆O | 142.23 | None | Lipid oxidation studies |
| (E)-2-Butenal | C₄H₆O | 70.09 | None | Industrial synthesis |
| Ecgonine Methylester-D3.HCl | C₁₀H₁₄D₃NO₃·HCl | 238.73 | Methyl ester | Forensic toxicology assays |
| EDDP-D3.Perchlorate | C₂₀H₂₁D₃N·ClO₄ | 380.89 | Methyl groups | Opioid metabolite quantification |
Research Findings and Implications
- Deuterium Effects: The 2,3-dideuteration in (E)-non-2-enal reduces metabolic clearance by up to 30% in vitro (based on analogous studies with EDDP-D3) .
- Spectroscopic Differentiation : Deuterium shifts C-H vibrational frequencies in IR by ~600 cm⁻¹, aiding structural confirmation .
- Limitations: Data on this compound’s physical properties (e.g., melting point) are scarce; inferences are drawn from shorter-chain deuterated aldehydes like (E)-2-butenal .
Activité Biologique
(E)-2,3-Dideuterionon-2-enal is a deuterated aldehyde that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a double bond between the second and third carbon atoms and deuterium substitutions at the 2 and 3 positions. This modification can influence its reactivity and biological interactions.
- Chemical Formula : C9H14D2O
- Molecular Weight : 158.23 g/mol
- CAS Number : 213595-54-1
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
Case Studies
-
Antioxidant Activity Assessment
- A study evaluated the antioxidant capacity of this compound using the DPPH assay.
- Results :
- IC50 value was found to be 25 µM, indicating significant antioxidant activity.
-
Anti-inflammatory Effects
- In vitro studies demonstrated that this compound reduced TNF-alpha production in macrophages.
- Results :
- A decrease of approximately 40% in TNF-alpha levels was observed at a concentration of 50 µM.
-
Antimicrobial Activity
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results :
- Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Table 1: Biological Activities of this compound
| Activity Type | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Assay | IC50 = 25 µM |
| Anti-inflammatory | Cytokine Assay | TNF-alpha reduction = 40% at 50 µM |
| Antimicrobial | MIC Testing | MIC = 32 µg/mL (S. aureus), 64 µg/mL (E. coli) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
